(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
Description
(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid (CAS: 143364-85-6) is a chiral oxazolidine derivative with a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . It features a rigid oxazolidine ring system substituted with a tert-butoxycarbonyl (Boc) protective group at the 3-position and two methyl groups at the 2,2-positions, along with a carboxylic acid at the 4-position. This compound is widely utilized in peptide synthesis and organic transformations, particularly in visible-light-mediated decarboxylative radical reactions for forming C–B bonds with vinyl boronic esters .
Key properties include:
- Appearance: Typically a colorless oil or crystalline solid.
- Storage: Requires storage at 2–8°C in a dry, sealed environment to prevent degradation .
- Stereochemical control: The (4S,5R) configuration ensures high enantioselectivity in synthetic applications, as confirmed by high-temperature NMR studies .
Properties
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFMGLANQGVKH-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Serine-Based Cyclization with S,S'-Dimethyl Dithiocarbonate
The foundational step in synthesizing the oxazolidine core involves cyclizing serine derivatives. A patent by CN111808040A details the reaction of DL-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate under inert atmosphere (N2/Ar) at 5–35°C. This method achieves 88–89% yield through a two-stage temperature protocol:
- Stage 1 : 2–4 hours at 5–15°C for initial thiocarbamate formation.
- Stage 2 : 5–7 hours at 20–30°C for cyclization.
Critical parameters include pH control (adjusted to 13 with NaOH) during hydrolysis to remove methyl ester groups. The resulting 2-oxooxazolidine-4-carboxylic acid is purified via silica gel chromatography (CH2Cl2/MeOH, 10:1 v/v), with nuclear magnetic resonance (NMR) confirming regiochemistry:
- 1H NMR (D2O) : δ 4.30 (m, 1H), 4.19 (m, 2H).
- 13C NMR (D2O) : δ 174.09 (C=O), 158.87 (C=O), 67.52 (O-C-N), 55.85 (C4).
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Boc Protection Under Anhydrous Conditions
The Boc group is introduced to the oxazolidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) or dichloromethane (DCM). Sigma-Aldrich and BLD Pharm protocols emphasize anhydrous MgSO4 for moisture-sensitive reactions, achieving >90% Boc incorporation. Key steps include:
- Dissolving 2-oxooxazolidine-4-carboxylic acid in THF (0.2 M).
- Adding Boc2O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C.
- Stirring for 12–24 hours at room temperature.
Post-reaction, the mixture is concentrated and purified via recrystallization (hexanes/EtOAc), yielding white crystalline solid.
Stereochemical Control at C4 and C5 Positions
Epimerization of L-Threonine-Derived Oxazolidines
Achieving the (4S,5R) configuration requires strategic epimerization. PMC2926667 reports that L-threonine-derived oxazolidines (e.g., compound 10 ) undergo base-mediated epimerization using triethylamine (Et3N) in THF/H2O (4:1 v/v). Conformational analysis reveals that bulky substituents (e.g., tert-butyldimethylsilyl) lock the oxazolidine ring, enabling selective protonation from the si-face to yield the desired (4S,5R) diastereomer.
Table 1: Epimerization Conditions and Outcomes
| Starting Material | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| L-Threonine oxazolidine | Et3N | THF/H2O | 25 | 85 | 95:5 (4S,5R:4R,5S) |
| D-Serine derivative | NaOMe | MeOH | 0→25 | 88 | 92:8 |
Final Carboxylic Acid Deprotection and Purification
Hydrolysis of Methyl Esters
The methyl ester intermediate is hydrolyzed using 1N NaOH in ethanol/water (4:1 v/v). After adjusting to pH 13, the mixture is stirred for 3 hours, followed by acidification (HCl) to precipitate the carboxylic acid. Filtration and drying yield the final product with <2% residual solvent (GC-MS analysis).
Industrial-Scale Synthesis and Optimization
Solvent and Catalyst Screening
Large-scale production (≥100 g) prioritizes green solvents. The CN111808040A patent substitutes dichloromethane with ethyl acetate, reducing environmental impact while maintaining 86% yield. Catalyst screening (e.g., DMAP vs. N-methylmorpholine) shows DMAP improves Boc incorporation efficiency by 12%.
Table 2: Industrial Reaction Conditions
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Solvent | CH2Cl2 | EtOAc |
| Catalyst | DMAP (0.1 equiv) | DMAP (0.05 equiv) |
| Temperature | 25°C | 30°C |
| Yield | 89% | 86% |
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique oxazolidine structure allows it to participate in various chemical reactions that lead to the formation of diverse compounds.
Key Reactions :
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Involving nucleophiles such as amines or alcohols under basic conditions.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines/alcohols) | Basic conditions |
Biology
The compound is being studied for its biological activity , particularly its interactions with biomolecules. Research indicates potential applications in drug development due to its ability to modulate biochemical pathways. The specific molecular targets and mechanisms of action are under investigation to understand how this compound can influence biological systems effectively.
Medicine
In medicinal chemistry, this compound is explored as a precursor for therapeutic agents . Ongoing research aims to identify its efficacy in treating various diseases by examining its pharmacological properties and potential side effects.
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in the synthesis of agrochemicals and pharmaceuticals. The industrial production process emphasizes efficiency and environmental safety through optimized synthesis routes.
Case Studies
- Synthesis of Bioactive Compounds : A study demonstrated the use of this compound in synthesizing bioactive molecules that exhibit antimicrobial properties. The results indicated enhanced efficacy compared to traditional compounds .
- Drug Development Research : Another case study highlighted its role as a precursor in developing novel anti-cancer drugs. The compound's interaction with specific cancer cell lines showed promising results in inhibiting tumor growth .
Mechanism of Action
The mechanism of action of (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine Derivatives
Substituent Variations on the Oxazolidine Ring
Table 1: Substituent-Based Comparison
Key Observations :
- Phenyl or aromatic substituents (e.g., 4-phenyl or 4-anisyl) increase molecular weight and rigidity, enhancing hydrophobic interactions in peptide chains .
- Boc vs. Fmoc protection : The Boc group (tert-butoxycarbonyl) offers acid-labile protection, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile. This distinction dictates their use in orthogonal peptide synthesis strategies .
Stereochemical and Functional Group Modifications
Table 2: Stereochemical and Functional Group Impact
Key Findings :
- Stereochemistry : The (4S,5R) configuration in the target compound enables efficient radical decarboxylation, achieving 63% yield in vinyl boronic ester synthesis . In contrast, the (4S,5S) diastereomer () shows lower synthetic utility due to mismatched stereoelectronic effects.
- Functional Groups : The carboxylic acid at C4 is critical for forming intermediates in anticancer drug development , while Fmoc-Ala derivatives prioritize compatibility with automated peptide synthesizers .
Table 3: Reaction Efficiency and Selectivity
Critical Insights :
- The target compound’s visible-light-mediated reactivity offers a greener alternative to traditional methods but requires precise control of irradiation time (30–62 hours) .
- Boc-4-phenyl analogs exhibit higher yields in peptide couplings but are prone to epimerization under basic conditions, necessitating careful optimization .
Biological Activity
(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid is a member of the oxazolidine family, characterized by its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with biological systems.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.302 g/mol
- CAS Number : 143364-85-6
- Melting Point : Approximately 114°C
Synthesis and Characterization
The synthesis of this compound typically involves:
- Protection of amino acids.
- Cyclization to form the oxazolidine ring.
- Utilization of specific catalysts and solvents to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to diverse physiological effects. The exact mechanisms depend on the context of use and the target cells or organisms involved.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Antitumor Activity : Investigations into its potential as an anticancer agent are ongoing, with some evidence indicating it may inhibit tumor growth in specific cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxazolidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria.
- Antitumor Screening : In vitro assays demonstrated that this compound could reduce cell viability in cancer cell lines through apoptosis induction mechanisms. Further research is needed to elucidate the precise pathways involved .
- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes by oxazolidine derivatives showed promising results for this compound as a potential lead compound for drug development targeting metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(tert-Butoxycarbonyloxy)phenylboronic acid | Boronic Acid Derivative | Anticancer |
| 4-Iodobenzoic acid | Aromatic Acid | Antimicrobial |
| (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid | Oxazolidine Derivative | Enzyme Inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid, and how do reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of oxazolidine precursors. Key steps include stereoselective cyclization of β-hydroxy amides and Boc-group introduction under anhydrous conditions. Reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically impact stereochemical integrity, with yields ranging from 60–85% depending on purification protocols .
Q. How is this compound utilized in peptide synthesis to prevent aggregation, and what experimental protocols optimize its incorporation into peptide chains?
- Methodological Answer : As a pseudoproline derivative, it introduces conformational flexibility into peptide backbones, disrupting β-sheet formation during solid-phase synthesis. Incorporate it at serine or threonine residues using Fmoc-based protocols. Optimal coupling requires 2–4 equivalents of the derivative, 1-hour activation with HBTU/HOBt, and DIPEA in DMF. Post-incorporation, acidic cleavage (e.g., TFA) regenerates the native amino acid .
Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound, and what key spectral markers should researchers monitor?
- Methodological Answer : High-resolution - and -NMR are critical. Key markers include:
- -NMR: δ 1.43 ppm (Boc tert-butyl, 9H singlet), δ 1.20–1.69 ppm (oxazolidine methyl groups).
- -NMR: δ 80.9 ppm (Boc carbonyl), δ 173.9 ppm (carboxylic acid carbonyl).
Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) confirms enantiomeric excess (>99% ee) .
Advanced Research Questions
Q. In visible-light-mediated decarboxylative radical additions, how do photocatalyst choice and solvent systems affect diastereoselectivity and efficiency?
- Methodological Answer : Using Ir(ppy)(dtbbpy)PF (1 mol%) in DMF under blue light (2× Kessil lamps) achieves 38% yield with 74:26 dr. Polar aprotic solvents stabilize radical intermediates, while CsCO facilitates decarboxylation. Alternative catalysts (e.g., Ru-based) or solvents (acetonitrile) reduce diastereoselectivity by altering radical recombination pathways .
Q. What strategies resolve contradictions in reported diastereomeric ratios for γ-amino boronic ester syntheses involving this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and light intensity. For reproducible 74:26 dr:
- Maintain rigorous exclusion of oxygen (argon purging).
- Use CsCO as a base to minimize side reactions.
- Validate dr via high-temperature NMR in DMSO-d to reduce signal overlap .
Q. How does the compound’s conformational rigidity influence nucleophilic acyl substitution reactivity, and what computational models support these findings?
- Methodological Answer : The oxazolidine ring’s 5-membered structure imposes torsional constraints, favoring axial attack in SN mechanisms. DFT calculations (e.g., B3LYP/6-31G*) reveal transition-state stabilization via hydrogen bonding between the Boc carbonyl and nucleophile. This predicts >90% retention of configuration in peptide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
